



# Technical Support Center: Lesinurad Clinical Trials and Kidney Stone Risk Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Lesinurad |           |
| Cat. No.:            | B8021901  | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the strategies employed to mitigate the risk of kidney stones in **Lesinurad** clinical trials. The content is structured to address specific issues that may be encountered during experimental design and execution.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which **Lesinurad** increases the risk of kidney stones?

A1: **Lesinurad** is a selective uric acid reabsorption inhibitor (SURI) that targets the urate transporter 1 (URAT1) in the proximal renal tubule.[1][2][3] By inhibiting URAT1, **Lesinurad** blocks the reabsorption of uric acid from the kidneys back into the bloodstream, thereby increasing its excretion in the urine (uricosuria).[4][5] This increased concentration of uric acid in the renal tubules can lead to supersaturation, crystallization, and subsequent formation of uric acid stones (nephrolithiasis).[1][6]

Q2: What were the key eligibility criteria related to renal function for participants in the pivotal **Lesinurad** trials (CLEAR 1, CLEAR 2, CRYSTAL)?

A2: The pivotal Phase III trials for **Lesinurad** (CLEAR 1, CLEAR 2, and CRYSTAL) included patients with gout who had an inadequate response to xanthine oxidase inhibitors (XOIs).[3][7] [8] Key inclusion criteria related to renal function generally required patients to have an estimated creatinine clearance (eCrCl) of ≥30 mL/min.[2][5] Patients with severe renal impairment, those on dialysis, or who had received a kidney transplant were typically excluded.







[5] For instance, in the CLEAR 1 and CLEAR 2 studies, patients on at least 300 mg of allopurinol (or 200 mg for those with moderate renal impairment) were included.[3][8]

Q3: What were the most common renal-related adverse events observed in **Lesinurad** clinical trials?

A3: The most frequently reported renal-related adverse event in **Lesinurad** clinical trials was an increase in serum creatinine.[3][9] Other reported renal adverse events included renal failure, and nephrolithiasis (kidney stones).[1][6] The incidence of these events was generally dose-dependent, with a higher frequency observed at the 400 mg dose compared to the 200 mg dose.[3][9]

Q4: How was the risk of kidney stones mitigated in Lesinurad clinical trials?

A4: Several strategies were employed to mitigate the risk of kidney stones in **Lesinurad** clinical trials. A primary strategy was the co-administration of **Lesinurad** with a xanthine oxidase inhibitor (XOI) like allopurinol or febuxostat.[1][7] This combination therapy provides a dual mechanism of action: the XOI reduces the production of uric acid, while **Lesinurad** increases its renal excretion.[1] This approach helps to lower the overall uric acid load in the body and, consequently, the concentration in the urine. Additionally, trial protocols encouraged patients to maintain adequate hydration, often advising a daily fluid intake of at least 2 liters.[6]

Q5: Is **Lesinurad** recommended for use as a monotherapy?

A5: No, **Lesinurad** is not recommended for use as a monotherapy.[6] Clinical trials demonstrated that **Lesinurad** monotherapy, particularly at higher doses (400 mg), is associated with a significantly increased risk of renal-related adverse events, including acute renal failure.[6] Therefore, it is indicated for use only in combination with a xanthine oxidase inhibitor.

## **Troubleshooting Guides**

Issue: A significant number of subjects in our preclinical animal study are developing crystalluria and renal calculi after administration of a novel URAT1 inhibitor.

**Troubleshooting Steps:** 

## Troubleshooting & Optimization





- Assess Hydration Status: Ensure that the animals have free and continuous access to water.
   Dehydration can significantly increase the risk of crystal precipitation. Consider implementing a protocol to monitor and quantify water intake.
- Evaluate Urine pH: Uric acid is more soluble in alkaline urine.[6] Measure the urine pH of the study animals. If the urine is consistently acidic, consider strategies to increase urinary pH, such as dietary modifications or the administration of alkalinizing agents like sodium bicarbonate or potassium citrate.
- Dose-Response Assessment: The risk of nephrolithiasis with uricosuric agents is often dose-dependent.[9] If not already done, conduct a dose-ranging study to identify the minimal effective dose of your compound that produces the desired serum uric acid lowering effect with the lowest incidence of renal adverse events.
- Combination Therapy: Mimicking the clinical strategy for Lesinurad, consider coadministering your URAT1 inhibitor with a xanthine oxidase inhibitor. This can reduce the overall urinary excretion of uric acid, thereby lowering the risk of stone formation.

Issue: We are observing a higher-than-expected incidence of serum creatinine elevations in our early-phase clinical trial of a uricosuric agent.

#### **Troubleshooting Steps:**

- Review Inclusion/Exclusion Criteria: Re-evaluate the renal function criteria for trial
  enrollment. Ensure that participants with pre-existing moderate to severe renal impairment
  are appropriately excluded. The Lesinurad trials, for example, had specific eCrCl cutoff
  values.[2][5]
- Hydration Protocol Adherence: Verify that participants are adhering to the recommended fluid intake. Implement measures to reinforce the importance of hydration, such as patient diaries or regular reminders from study staff.
- Concomitant Medications Review: Certain medications can affect renal function. Conduct a
  thorough review of all concomitant medications to identify any potentially nephrotoxic agents
  or drugs that could alter the pharmacokinetics of your investigational product.



• Frequency of Monitoring: Increase the frequency of serum creatinine monitoring, especially during the initial phase of treatment, to detect any changes promptly. Early detection allows for timely intervention, such as dose adjustment or temporary discontinuation of the drug.

## **Data Presentation**

Table 1: Patient Demographics and Baseline Characteristics in Pivotal **Lesinurad** Phase III Trials

| Characteristic                           | CLEAR 1<br>(NCT01510158)[3]<br>[8] | CLEAR 2<br>(NCT01493531)[3] | CRYSTAL<br>(NCT01510769)[1] |
|------------------------------------------|------------------------------------|-----------------------------|-----------------------------|
| Number of Patients (Randomized)          | 603                                | 610                         | 324                         |
| Mean Age (years)                         | 51.9                               | 51.2                        | 54.1                        |
| Male (%)                                 | 94.0                               | 96.2                        | 95.4                        |
| Mean Duration of Gout (years)            | 11.8                               | 11.5                        | 14.7                        |
| Mean Baseline Serum<br>Uric Acid (mg/dL) | 6.94                               | 6.9                         | 8.7 (screening)             |
| Mean Baseline eCrCl<br>(mL/min)          | Not explicitly reported            | Not explicitly reported     | Not explicitly reported     |
| Co-administered XOI                      | Allopurinol                        | Allopurinol                 | Febuxostat                  |

Table 2: Incidence of Renal-Related Adverse Events and Nephrolithiasis in Pivotal **Lesinurad** Phase III Trials (%)



| Adverse Event                                   | CLEAR 1[7]     | CLEAR 2[7]                | CRYSTAL[7]                |
|-------------------------------------------------|----------------|---------------------------|---------------------------|
| Treatment Arm                                   | Placebo + Allo | Lesinurad 200mg +<br>Allo | Lesinurad 400mg +<br>Allo |
| Any Renal-Related AE                            | 5.9            | 5.9                       | 15.0                      |
| Nephrolithiasis<br>(Kidney Stones)              | 2.0            | 1.0                       | 2.5                       |
| Serum Creatinine<br>Elevation ≥1.5x<br>Baseline | 3.4            | 5.9                       | 15.0                      |

Allo = Allopurinol, Feb = Febuxostat

# **Experimental Protocols**

Renal Safety Assessment in **Lesinurad** Phase III Trials

The renal safety of **Lesinurad** was a primary focus of the Phase III clinical trial program. The following methodologies were employed to monitor and assess renal function:

#### 1. Laboratory Monitoring:

- Serum Creatinine and Blood Urea Nitrogen (BUN): Blood samples were collected at
  screening, baseline, and at regular intervals throughout the studies (e.g., monthly) to monitor
  serum creatinine and BUN levels.[1][3] An increase in serum creatinine of ≥1.5 times the
  baseline value was a predefined adverse event of special interest.[3]
- Estimated Creatinine Clearance (eCrCl): The Cockcroft-Gault formula was used to calculate eCrCl at baseline and throughout the trials to assess overall kidney function.
- Urinalysis: Routine urinalysis was performed to check for abnormalities such as hematuria, proteinuria, and crystalluria.

#### 2. Adverse Event Reporting:



- All renal-related adverse events (AEs) were recorded and coded using the Medical Dictionary for Regulatory Activities (MedDRA).[1] AEs of special interest included a customized list of renal and urinary disorder terms.[9]
- Serious adverse events (SAEs) related to renal function, such as acute renal failure, were subject to expedited reporting to regulatory authorities.
- 3. Management of Renal Adverse Events:
- The trial protocols included specific guidelines for managing elevations in serum creatinine. This could involve repeat testing, temporary interruption of the study drug, dose reduction, or permanent discontinuation, depending on the severity and persistence of the elevation.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of Lesinurad and Xanthine Oxidase Inhibitors.





Click to download full resolution via product page

Caption: Generalized experimental workflow for Lesinurad Phase III clinical trials.





Click to download full resolution via product page

Caption: Logical relationship between **Lesinurad** administration and kidney stone risk mitigation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. Efficacy and safety during extended treatment of lesinurad in combination with febuxostat in patients with tophaceous gout: CRYSTAL extension study PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. dovepress.com [dovepress.com]
- 7. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lesinurad Combined With Allopurinol: A Randomized, Double-Blind, Placebo-Controlled Study in Gout Patients With an Inadequate Response to Standard-of-Care Allopurinol (a US-Based Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Lesinurad Clinical Trials and Kidney Stone Risk Mitigation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8021901#strategies-to-mitigate-the-risk-of-kidney-stones-in-lesinurad-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com